molecular formula C31H35N3O5S B2473704 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide CAS No. 866154-37-2

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide

Cat. No.: B2473704
CAS No.: 866154-37-2
M. Wt: 561.7
InChI Key: VHGXDCUWUUUPFZ-UHFFFAOYSA-N
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Description

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a central pyrimidine ring substituted with two 4-(tert-butyl)phenoxy groups at positions 4 and 6, and a 4-methoxybenzenesulfonamide moiety at position 2.

Properties

IUPAC Name

N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O5S/c1-30(2,3)21-8-12-24(13-9-21)38-27-20-28(39-25-14-10-22(11-15-25)31(4,5)6)33-29(32-27)34-40(35,36)26-18-16-23(37-7)17-19-26/h8-20H,1-7H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXDCUWUUUPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinyl Core: The pyrimidinyl ring is often synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and 4-tert-butylphenol under basic conditions.

    Introduction of Phenoxy Groups: The bis(phenoxy) groups are introduced via nucleophilic aromatic substitution reactions, where the pyrimidinyl core reacts with 4-tert-butylphenol in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonamide group can produce 4-methoxybenzenesulfonamide.

Scientific Research Applications

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Sulfonamide/Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide Pyrimidine-sulfonamide - 4,6-bis(4-tert-butylphenoxy)
- 4-methoxybenzenesulfonamide
~650 (estimated) High lipophilicity (tert-butyl), moderate solubility (methoxy)
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-pyrimidin-4-yl]-4-tert-butyl-benzenesulfonamide Pyrimidine-sulfonamide - 6-(2-hydroxyethoxy), 5-(2-methoxyphenoxy)
- 4-tert-butylbenzenesulfonamide
~680 (estimated) Enhanced hydrophilicity (hydroxyethoxy), potential for H-bonding
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide Pyrimidine-sulfamoyl - 4,6-dimethylpyrimidine
- 3-methoxybenzamide
~430 (estimated) Lower steric bulk (methyl groups), higher solubility (methoxy)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-sulfonamide - Anilino-pyridine
- 4-methylbenzenesulfonamide
~330 (estimated) Planar structure (pyridine), moderate lipophilicity (methyl)
Imatinib mesylate Benzamide-pyrimidine - 4-methylpiperazinyl
- 3-pyridinyl-pyrimidine
589.7 High solubility in acidic conditions (mesylate salt), kinase inhibition

Physicochemical and Functional Comparisons

Lipophilicity and Solubility :

  • The tert-butyl groups in the target compound and ’s analog significantly increase logP values compared to methyl or methoxy substituents in and . However, the 4-methoxy group in the target compound may partially offset hydrophobicity, similar to the 3-methoxybenzamide in .
  • Imatinib mesylate () demonstrates high solubility in 0.1 N HCl due to its ionic mesylate salt, a feature absent in neutral sulfonamide analogs.

Synthetic Pathways: Sulfonamide linkages are commonly introduced via reactions of sulfonyl chlorides with amines. For example, describes synthesizing sulfonamides using sulfathiazole and isothiocyanato intermediates, while highlights bromo-pyrimidine intermediates for functionalization . The tert-butylphenoxy groups in the target compound likely require nucleophilic aromatic substitution or Ullmann-type coupling, as seen in pyrimidine derivatization strategies .

The tert-butyl groups in the target compound may enhance target selectivity through steric complementarity, akin to trifluoromethyl groups in ’s patented compound . The hydroxyethoxy group in ’s analog could improve water solubility and bioavailability compared to the target compound’s methoxy group .

Biological Activity

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrimidine ring and sulfonamide moiety, contributing to its pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C31H35N3O5S
  • Molecular Weight : 561.6917 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Structure

The compound features a pyrimidine ring substituted with two tert-butylphenoxy groups and a methoxybenzenesulfonamide group. This unique arrangement is believed to influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related sulfonamide derivatives has shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Case Study: In Vitro Analysis

A study evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results demonstrated that these compounds could effectively reduce cell viability in both parental and multidrug-resistant (MDR) cancer cells:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound APC-3 (Prostate)15Tubulin inhibition
Compound BA375 (Melanoma)12Apoptosis induction

This data suggests that the structural components of these compounds contribute to their efficacy against cancer cells.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

Antiviral Activity

Emerging research indicates that certain sulfonamide derivatives may also possess antiviral properties. For example, studies have suggested that related compounds can inhibit viral replication by targeting specific viral enzymes. This opens avenues for exploring the use of this compound in antiviral therapy.

Safety Profile

The safety profile of similar sulfonamide compounds has been assessed in various preclinical studies. These investigations typically focus on:

  • Toxicity Assessment : Evaluating acute and chronic toxicity in animal models.
  • Therapeutic Index : Determining the ratio of toxic dose to effective dose.

Preliminary findings suggest a favorable safety profile for many derivatives, indicating potential for further development.

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